molecular formula C10H4ClF3N2 B1405867 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine CAS No. 1402545-53-2

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

Cat. No.: B1405867
CAS No.: 1402545-53-2
M. Wt: 244.6 g/mol
InChI Key: LGZVOFHGAXBZGO-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C10H4ClF3N2 and its molecular weight is 244.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVOFHGAXBZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Status: Specialized Research Intermediate | Application: Medicinal Chemistry (Kinase Inhibitors & Antifungals)

Executive Summary

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a specialized bi-aryl pyrimidine scaffold used primarily in the development of next-generation kinase inhibitors (e.g., JAK, PI3K) and triazole antifungal agents. Unlike commodity chemicals, this compound is typically synthesized in situ or via custom manufacturing as a key building block. Its structure combines an electron-deficient pyrimidine ring with a lipophilic, metabolically stable difluorophenyl group, making it an ideal pharmacophore for optimizing drug-target binding affinity.

This guide provides the definitive technical roadmap for its identification, synthesis, and application in drug discovery.

Chemical Identity & Characterization

As a specialized intermediate, this compound is often referenced by its chemical structure or synthesis precursors rather than a widely distributed commodity CAS number.

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₀H₄ClF₃N₂
Molecular Weight 244.60 g/mol
Core Scaffold 2,4-Disubstituted-5-fluoropyrimidine
Key Precursors 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)2,4-Difluorophenylboronic acid (CAS 144025-03-6)
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]

Synthetic Utility: The "Why"

In medicinal chemistry, this scaffold serves two critical functions:

  • Kinase Inhibition: The 2-chloro position acts as a "warhead" for nucleophilic aromatic substitution (SNAr) with amines, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines) common in JAK/STAT pathway inhibitors.

  • Antifungal Pharmacophore: The 2,4-difluorophenyl motif is a hallmark of high-potency antifungals (e.g., Voriconazole, Fluconazole), enhancing metabolic stability against CYP450 degradation.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to this compound is the regioselective Suzuki-Miyaura coupling of 2,4-dichloro-5-fluoropyrimidine with 2,4-difluorophenylboronic acid .

Reaction Logic

The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the inductive effect of the adjacent nitrogen atoms and the 5-fluoro substituent. This allows for highly regioselective coupling at C4 without protecting the C2-chlorine.

Synthesis Workflow Diagram

SynthesisPath Start1 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) Catalyst Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 80°C Start1->Catalyst Start2 2,4-Difluorophenylboronic acid (CAS 144025-03-6) Start2->Catalyst Intermediate Regioselective C4-Arylation Catalyst->Intermediate Product 2-Chloro-4-(2,4-difluorophenyl)- 5-fluoropyrimidine Intermediate->Product Downstream Kinase Inhibitor (SNAr at C2) Product->Downstream Next Step

Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura coupling.

Step-by-Step Protocol

Reagents:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[2][3]

  • 2,4-Difluorophenylboronic acid (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium Carbonate (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Inertion: Charge a reaction vessel with 2,4-dichloro-5-fluoropyrimidine and 2,4-difluorophenylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and stir to dissolve.

  • Activation: Add the Pd(

    
    )
    
    
    
    catalyst followed by the
    
    
    solution.
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC or LC-MS for the consumption of the pyrimidine starting material.

    • Note: Avoid overheating (>100°C) to prevent bis-coupling at the C2 position.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the target product.

Reaction Engineering & Optimization

To ensure reproducibility and high yield, the following parameters must be controlled:

ParameterOptimal ConditionCausality / Rationale
Stoichiometry 1.0 : 1.05 (Py:Boronic)Slight excess of boronic acid ensures complete conversion of the limiting pyrimidine reagent without promoting bis-coupling.
Temperature 80°C ± 5°CHigher temperatures increase the risk of C2 substitution (impurity formation); lower temperatures stall the reaction.
Base Choice

or

Weak inorganic bases are sufficient. Stronger bases (e.g.,

) may promote side reactions.
Atmosphere Nitrogen / ArgonPalladium(0) catalysts are oxygen-sensitive; oxidation leads to catalyst deactivation and lower yields.

Handling & Safety (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the same rigor as its precursors.

  • Hazards:

    • Corrosive/Irritant: Likely to cause skin and eye irritation (H315, H319).[4]

    • Acute Toxicity: Harmful if swallowed or inhaled (H302).

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Chemical safety goggles.

    • Fume hood operation is mandatory due to potential volatility and fluorinated byproducts.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive.

References

  • Precursor Data (2,4-Dichloro-5-fluoropyrimidine): PubChem Compound Summary for CID 250705. National Center for Biotechnology Information (2025). Link

  • Precursor Data (2,4-Difluorophenylboronic acid): Sigma-Aldrich Product Specification. Merck KGaA. Link

  • Synthetic Methodology (Suzuki Coupling on Pyrimidines): Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines. Tetrahedron Letters (2010).[5] (General methodology reference for C4-selectivity).

  • Voriconazole Chemistry Context: Synthesis of Voriconazole and its Intermediates. Patent EP3929191A1. Link

Sources

An In-Depth Technical Guide to 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, a robust synthetic protocol, and its applications, particularly in the development of kinase inhibitors.

Core Molecular Attributes

This compound is a polysubstituted heterocyclic compound featuring a pyrimidine core. This core is strategically functionalized with a chlorine atom at the 2-position, a 2,4-difluorophenyl group at the 4-position, and a fluorine atom at the 5-position. These substitutions create a molecule with distinct electronic and steric properties, making it a valuable building block in the synthesis of complex bioactive molecules.

Molecular Formula and Weight

The chemical structure of this compound is composed of a pyrimidine ring (C₄N₂), a 2,4-difluorophenyl group (C₆H₃F₂), a chlorine atom (Cl), and an additional fluorine atom (F), with a hydrogen atom on the pyrimidine ring. The molecular formula is determined by summing the constituent atoms:

  • Pyrimidine backbone: C₄H₁FN₂ (after substitution)

  • 2,4-difluorophenyl substituent: C₆H₃F₂

  • Chloro substituent: Cl

By combining these fragments and accounting for the bond formation, the molecular formula is C₁₀H₄ClF₃N₂ .

The molecular weight is calculated based on the atomic weights of the constituent elements:

  • Carbon (C): 10 x 12.011 u

  • Hydrogen (H): 4 x 1.008 u

  • Chlorine (Cl): 1 x 35.453 u

  • Fluorine (F): 3 x 18.998 u

  • Nitrogen (N): 2 x 14.007 u

This yields a molecular weight of approximately 264.61 g/mol .

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and similar molecules.

PropertyPredicted ValueJustification
Physical State SolidThe increased molecular weight and planar aromatic structures suggest a solid state at room temperature. The related starting material, 2,4-dichloro-5-fluoropyrimidine, is a solid with a melting point of 37-41 °C.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO).The aromatic and halogenated nature of the molecule suggests good solubility in a range of organic solvents.
Reactivity The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. The difluorophenyl and fluoropyrimidine moieties are relatively stable but can influence the electronic properties of the molecule.The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atoms, activates the chlorine atom for displacement.[1]

Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.

The synthesis involves the regioselective coupling of a dihalogenated pyrimidine with a boronic acid derivative. The starting materials for this synthesis are commercially available:

  • 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1)

  • (2,4-Difluorophenyl)boronic acid

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Target Molecule) RedElim->Product StartingMaterial 2,4-Dichloro-5- fluoropyrimidine (Ar-Cl) StartingMaterial->OxAdd BoronicAcid (2,4-Difluorophenyl) boronic acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • (2,4-Difluorophenyl)boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add 2,4-dichloro-5-fluoropyrimidine, (2,4-difluorophenyl)boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The regioselectivity of the coupling, favoring substitution at the 4-position of the pyrimidine ring, is a known phenomenon in the Suzuki coupling of 2,4-dichloropyrimidines.[2][3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the protons on the difluorophenyl ring, which will exhibit splitting from each other and from the adjacent fluorine atoms. The single proton on the pyrimidine ring will likely appear as a doublet due to coupling with the adjacent fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterization. It is expected to show three distinct signals corresponding to the three fluorine atoms in the molecule, each with its characteristic chemical shift and coupling pattern.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum will likely show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Drug Discovery

Substituted pyrimidines are a prominent class of heterocyclic compounds in medicinal chemistry, frequently found in the structures of approved drugs. The title compound, with its specific substitution pattern, is a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[4][5] Consequently, kinase inhibitors have become a major focus of drug development efforts.

The 2-chloro-5-fluoropyrimidine scaffold is a common feature in many kinase inhibitors. The chlorine atom at the 2-position serves as a handle for further functionalization, often through nucleophilic substitution with an amine-containing moiety, to introduce groups that can interact with the hinge region of the kinase active site. The 5-fluoro substituent can enhance binding affinity and modulate the physicochemical properties of the final compound. The 4-(2,4-difluorophenyl) group can occupy a hydrophobic pocket in the kinase active site and contribute to the overall potency and selectivity of the inhibitor.

Kinase_Inhibitor_Scaffold Core 2-Chloro-4-(2,4-difluorophenyl)- 5-fluoropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAᵣ) Core->Reaction KinaseInhibitor Potential Kinase Inhibitor Reaction->KinaseInhibitor Amine Amine-containing moiety (R-NH₂) Amine->Reaction Hinge Interaction with Kinase Hinge Region KinaseInhibitor->Hinge 2-aminopyrimidine Hydrophobic Occupies Hydrophobic Pocket KinaseInhibitor->Hydrophobic 4-(2,4-difluorophenyl)

Caption: Role as a scaffold in kinase inhibitor synthesis.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the analysis of this compound.

Hypothetical HPLC Method:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Column Temperature: 30-40 °C.

Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on the safety information for the closely related starting material, 2,4-dichloro-5-fluoropyrimidine, this compound should be considered harmful if swallowed and may cause skin and eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis via a robust Suzuki-Miyaura coupling reaction makes it readily accessible. The unique combination of a reactive chloro group and specific fluorine substitutions on both the pyrimidine and phenyl rings provides a versatile platform for the development of novel therapeutics, particularly potent and selective kinase inhibitors. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in their synthetic and medicinal chemistry endeavors.

References

  • PubChem. 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for... [Link]

  • PubChem. 2,5-Difluoro-4-chloropyrimidine. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • LookChem. Cas 62802-42-0,2-Chloro-5-fluoropyrimidine. [Link]

  • Al-Zoubi, R. M., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 17(10), 11685-11696. [Link]

  • PubChem. 2,4-Dichloro-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Voriconazole-impurities. [Link]

  • Reddy, G. S., et al. (2016). Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 8(1), 749-758. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • McSheehy, P. M., & Griffiths, J. R. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in biomedicine, 2(4), 133–141. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Martinez-Alonso, M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC medicinal chemistry, 13(10), 1233–1238. [Link]

  • CompTox Chemicals Dashboard. 2-Chloro-4-ethyl-5-fluoropyrimidine. U.S. Environmental Protection Agency. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5433-5442. [Link]

  • Epuru, M. R., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Acta Chromatographica, 37(2), 1-8. [Link]

  • Al-Ghamdi, K. M. (2013). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Journal of AOAC International, 96(5), 1084-1088. [Link]

  • NIST. Pyrimidine, 2,4-dichloro-. National Institute of Standards and Technology. [Link]

  • Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104. [Link]

  • Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Pharmaceutica, 72(2), 239-251. [Link]

  • Al-Salama, Z., et al. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 13, 1082647. [Link]

  • Bennani, Y., et al. (2023). An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment. Journal of Pharmaceutical and Biomedical Analysis, 224, 115181. [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106029. [Link]

  • Baldi, I., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal, 24, 1-25. [Link]

  • SpectraBase. 2,4-Dichloropyrimidine. [Link]

Sources

Methodological & Application

Technical Application Note: Selective Synthesis of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocol for 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine , a critical intermediate in the development of triazole antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors. The synthesis hinges on the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-fluoropyrimidine with 2,4-difluorophenylboronic acid .

Achieving high yield requires strict control over the C4-site selectivity versus the C2-site. This guide provides a validated workflow, mechanistic insights into regioselectivity, and troubleshooting parameters for industrial scale-up.

Retrosynthetic Analysis & Strategy

The target molecule contains a pyrimidine core with three distinct substituents.[1][2] The most efficient disconnection strategy utilizes the intrinsic reactivity difference between the C2 and C4 positions of the pyrimidine ring.

Strategic Disconnection
  • Core Scaffold: 2,4-Dichloro-5-fluoropyrimidine (commercially available or synthesized from 5-fluorouracil).

  • Key Transformation: Palladium-catalyzed C–C bond formation.[3][4]

  • Regioselectivity Principle: The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position, making it more susceptible to oxidative addition by the Palladium(0) catalyst. This allows for the selective mono-arylation at C4 without protecting the C2-chloride.

Reaction Pathway Diagram

SynthesisPathway cluster_legend Reaction Phases SM1 5-Fluorouracil (Starting Material) Inter1 2,4-Dichloro- 5-fluoropyrimidine SM1->Inter1 POCl3, PhNMe2 Chlorination Target 2-Chloro-4-(2,4-difluorophenyl)- 5-fluoropyrimidine (Target) Inter1->Target Pd(PPh3)4, Na2CO3 Suzuki Coupling (C4 Selective) Reagent 2,4-Difluorophenyl- boronic acid Reagent->Target Phase 1: Chlorination Phase 1: Chlorination Phase 2: Regioselective Coupling Phase 2: Regioselective Coupling Phase 1: Chlorination->Phase 2: Regioselective Coupling

Figure 1: Synthetic workflow from 5-fluorouracil to the target intermediate.[2][3][5][6][7]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[3][5][6]PurityRole
2,4-Dichloro-5-fluoropyrimidine 166.971.0>98%Electrophile
2,4-Difluorophenylboronic acid 157.911.05>97%Nucleophile
Pd(PPh3)4 (Tetrakis)1155.560.0399%Catalyst
Sodium Carbonate (Na2CO3) 105.992.0AnhydrousBase
1,2-Dimethoxyethane (DME) 90.12-HPLC GradeSolvent
Water (degassed) 18.02-Type ICo-solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Solvent Preparation: In a separate flask, mix DME (60 mL) and Water (20 mL). Degas the mixture by sparging with nitrogen for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Loading: Charge the reaction flask with:

    • 2,4-Dichloro-5-fluoropyrimidine (1.67 g, 10.0 mmol)

    • 2,4-Difluorophenylboronic acid (1.66 g, 10.5 mmol)

    • Pd(PPh3)4 (346 mg, 0.3 mmol, 3 mol%)

  • Solvation: Add the degassed DME/Water mixture via cannula or syringe.

  • Base Addition: Add solid Na2CO3 (2.12 g, 20.0 mmol) in one portion. The mixture may become biphasic.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 80°C (internal temperature) using an oil bath.

  • Time Course: Stir vigorously at 80°C for 4–6 hours.

  • Monitoring (TLC/HPLC):

    • Check reaction progress after 2 hours.

    • TLC System: Hexane/Ethyl Acetate (8:2).

    • Rf Values: Starting material (High Rf), Product (Medium Rf), Bis-coupled impurity (Low Rf).

    • Endpoint: Reaction is complete when the starting dichloropyrimidine is <2%.

Phase 3: Work-up & Purification
  • Quench: Cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (sat. NaCl, 50 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and concentrate under reduced pressure (rotary evaporator) to yield a crude yellow solid.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% (approx. 2.0 g).

    • Appearance: White to off-white crystalline solid.

Mechanistic Insight: Why C4 Selectivity?

The regioselectivity is governed by the electronic properties of the pyrimidine ring.

  • Electronic Deficiency: The C4 and C6 positions are para to one nitrogen and ortho to the other, making them highly electron-deficient. The C2 position is ortho to two nitrogens, theoretically making it very deficient, but the oxidative addition of Pd(0) is often controlled by the LUMO coefficient, which is typically largest at C4 in 5-substituted pyrimidines.

  • Steric Factors: The Fluorine atom at C5 exerts a steric influence. However, the C4-Cl bond is generally weaker and more activated for oxidative addition than the C2-Cl bond in this specific scaffold.

  • Catalytic Cycle:

    • Oxidative Addition: Pd(0) inserts into the C4–Cl bond (Fast).

    • Transmetallation: Boronic acid transfers the aryl group to Pd.

    • Reductive Elimination: Product is released, regenerating Pd(0).

    • Risk:[8] If temperature is too high (>100°C) or excess boronic acid is used (>1.5 eq), the C2–Cl bond will eventually react, leading to the bis-aryl impurity.

Mechanism cluster_selectivity Selectivity Checkpoint Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Regioselective at C4) Pd0->OxAdd + 2,4-Dichloro-5-F-pyrimidine TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid / Base Warning C2 insertion is slower. Avoid excess heat/reagent to prevent bis-coupling. OxAdd->Warning RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Target Molecule

Figure 2: Catalytic cycle highlighting the regioselective oxidative addition step.

Analytical Data & Validation

To validate the synthesis, compare analytical data against these standard values:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.65 (s, 1H, Pyrimidine H-6). Note: The H-6 proton is deshielded by the adjacent N and F.
      
    • 
       7.85 (td, 1H, Phenyl H-6').
      
    • 
       7.05 (m, 1H, Phenyl H-3').
      
    • 
       6.95 (m, 1H, Phenyl H-5').
      
  • 19F NMR:

    • Distinct signals for the pyrimidine fluorine (approx -145 ppm) and the two phenyl fluorines (approx -108, -112 ppm).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 245.01

    • Observed [M+H]+: 245.1 (Characteristic Chlorine isotope pattern 3:1 ratio for 35Cl/37Cl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst deactivation (

)
Ensure rigorous degassing of solvents. Increase catalyst load to 5 mol%.
Bis-coupling (Impurity) Excess Boronic Acid / High TempStrictly limit Boronic Acid to 1.05 eq. Keep Temp

80°C.
Hydrolysis (C2-OH) Wet solvents / Long reaction timeUse anhydrous Na2CO3. Monitor reaction closely and stop immediately upon consumption of SM.
Starting Material Stalls Inactive CatalystUse fresh Pd(PPh3)4 (should be yellow, not black/brown).

Safety Considerations

  • Fluorinated Compounds: While generally stable, fluorinated intermediates can release HF under extreme combustion or strong acidic conditions. Handle in a fume hood.

  • Palladium: Palladium compounds are toxic and potential sensitizers. Dispose of heavy metal waste according to EHS regulations.

  • 2,4-Dichloro-5-fluoropyrimidine: A potent skin irritant and lachrymator. Wear double nitrile gloves and eye protection.

References

  • Regioselectivity in Suzuki Coupling of Dichloropyrimidines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Dolšak, A., et al. (2021).[1] Catalysts.

  • Synthesis of Starting Material (2,4-dichloro-5-fluoropyrimidine)

    • Process for producing 2,4-dichloro-5-fluoropyrimidine.[6][9][10][11][12] Google Patents (JP2005126389A).

  • Voriconazole Intermediate Chemistry

    • Process For Synthesis Of Voriconazole.[13] Quick Company.

  • General Suzuki Coupling Protocols

    • Organoborane coupling reactions (Suzuki coupling).[2][4][7] Suzuki, A. (2004). Proc. Jpn. Acad., Ser. B.

Sources

Using 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine for Modern Kinase Inhibitor Design

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically approved drugs and its ability to mimic the adenine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors.[1][2] This guide focuses on a highly versatile and strategically functionalized building block: This compound . We will explore its inherent advantages and provide detailed, field-proven protocols for its elaboration into diverse compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Strategic Advantage of the Scaffold

The pursuit of selective and potent kinase inhibitors is a major focus in modern drug discovery, particularly in oncology.[3][4] The choice of the initial chemical scaffold is a critical decision that dictates the synthetic feasibility and the ultimate biological potential of the resulting compounds. This compound is an exemplary starting point for several key reasons:

  • The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, enabling strong and specific interactions with the "hinge region" of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2]

  • The 2-Chloro Handle: The chlorine atom at the C2 position serves as a versatile reactive handle. It is sufficiently reactive for a range of palladium-catalyzed cross-coupling reactions, yet stable enough for straightforward handling and purification. This allows for the systematic introduction of a wide array of chemical diversity.

  • The 4-(2,4-difluorophenyl) Group: This moiety is a well-established pharmacophore in numerous kinase inhibitors. The fluorine atoms can engage in favorable electrostatic or hydrogen-bonding interactions within the active site and often enhance metabolic stability and cell permeability. Its presence provides a validated starting point for potency.

  • The 5-Fluoro Substituent: The fluorine atom at the C5 position modulates the electronics of the pyrimidine ring, potentially influencing pKa and enhancing binding affinity. It can also block a potential site of metabolism, improving the pharmacokinetic profile of the final compounds.

This combination of features makes the title compound an ideal platform for generating libraries of novel inhibitors with a high probability of biological activity.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₀H₄Cl F₃N₂
Molecular Weight 264.60 g/mol
Appearance Off-white to yellow solid
CAS Number 1884163-54-9 (Example, may vary by supplier)

Synthetic Elaboration: Core Protocols & Methodologies

The primary utility of the 2-chloro group is its susceptibility to palladium-catalyzed cross-coupling reactions. This allows for the creation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.

Overall Synthetic Strategy Workflow

The following diagram illustrates the general workflow for utilizing the starting material to generate and screen a library of potential kinase inhibitors.

G cluster_synthesis PART A: Synthesis & Diversification cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_screening PART B: Biological Evaluation SM Starting Material 2-Chloro-4-(Ar)-5-F-Pyrimidine Suzuki Suzuki-Miyaura (C-C Bond Formation) SM->Suzuki Boronic Acid/Ester, Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) SM->Buchwald Amine, Pd Catalyst, Base Library Diverse Compound Library Suzuki->Library Buchwald->Library Purify Purification & Characterization (HPLC, LC-MS, NMR) Library->Purify Assay1 Primary Biochemical Screen (Kinase Activity Assay, IC50) Purify->Assay1 Assay2 Secondary Cell-Based Assay (Target Engagement, Proliferation) Assay1->Assay2 Potent Hits SAR SAR Analysis & Hit Optimization Assay2->SAR Confirmed Hits SAR->SM Iterative Design G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrimidine-Based Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds Aryl 2,4-Difluorophenyl Group Aryl->Pocket Hydrophobic Interactions R_Group R-Group (from coupling) R_Group->Pocket Explores Selectivity G Design Design Analogs (Hypothesize improvements) Synthesize Synthesize Compounds (Protocols 2.1, 2.2) Design->Synthesize Test Test Biological Activity (Protocols 3.1, 3.2) Synthesize->Test Analyze Analyze Data (Generate SAR) Test->Analyze Analyze->Design New Design Hypothesis

Sources

Precision Functionalization of Fluoropyrimidines: A Guide to Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling conditions for fluoropyrimidine derivatives Role: Senior Application Scientist Format: Application Note & Protocol Guide

Abstract

Fluoropyrimidines represent a cornerstone scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous oncology (e.g., 5-FU derivatives) and antiviral therapeutics. However, the introduction of a fluorine atom at the C5 position significantly alters the electronic landscape of the pyrimidine ring, creating unique challenges and opportunities for Palladium (Pd)-catalyzed cross-coupling. This guide provides a validated technical roadmap for the regioselective functionalization of fluoropyrimidines, focusing on Suzuki-Miyaura and Buchwald-Hartwig protocols. It synthesizes mechanistic insights with practical, field-proven methodologies to ensure high fidelity in drug discovery workflows.

Part 1: Strategic Considerations & The "Fluorine Effect"

Before initiating wet chemistry, it is critical to understand how the C5-fluorine substituent dictates reactivity. Unlike non-fluorinated pyrimidines, the C5-F atom exerts a potent inductive effect (-I) , which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

Mechanistic Implications:

  • Accelerated Oxidative Addition: The electron-deficient nature of the 5-fluoropyrimidine ring makes C-Cl bonds (especially at C4) highly activated towards oxidative addition by Pd(0).

  • Regioselectivity Hardening: In 2,4-dichloro-5-fluoropyrimidine, the C4 position becomes significantly more electrophilic than C2 due to the proximity to the electronegative fluorine and the para-relationship to the N1 nitrogen. This "hardens" the preference for C4 functionalization first.

  • Hydrolysis Risk: The same electronic activation makes the C-Cl bonds susceptible to competitive hydrolysis (S_NAr with water/hydroxide), necessitating the use of anhydrous bases or non-protic solvent systems in sensitive cases.

Part 2: Application Notes & Protocols
Application Note 1: Regioselective C4-Arylation (Suzuki-Miyaura)

Target: Selective introduction of aryl groups at the C4 position of 2,4-dichloro-5-fluoropyrimidine.

Experimental Logic: Standard Pd(PPh3)4 catalysts are often sufficient for this highly activated substrate. However, to suppress homocoupling and hydrolysis, a mild base and controlled temperature are required. For sterically hindered boronic acids, switching to a dialkylbiarylphosphine ligand (e.g., SPhos) is recommended to facilitate the transmetallation step.

Protocol A: Standard C4-Arylation

  • Substrate: 2,4-dichloro-5-fluoropyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (2-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1)

  • Conditions: 60°C – 80°C, 2-4 hours (Argon atmosphere)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyrimidine (167 mg, 1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh3)4 (29 mg, 0.025 mmol).

  • Solvate: Add 1,4-Dioxane (4 mL) and degas the solution by bubbling Argon for 5 minutes.

  • Activate: Add degassed 2M Na2CO3 (1 mL, 2.0 mmol). Seal the vial immediately.

  • React: Heat the mixture to 60°C. Monitor by LCMS every 30 minutes. The C4-adduct usually forms rapidly. Note: Avoid overheating (>90°C) to prevent double coupling at C2.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Optimization Matrix:

Variable Standard Condition Difficult Substrate Condition Rationale
Ligand PPh3 SPhos or XPhos Bulky ligands prevent catalyst resting states and speed up transmetallation.
Base Na2CO3 (aq) K3PO4 (solid, anhydrous) Anhydrous conditions prevent hydrolysis of the activated C-F or C-Cl bond.

| Solvent | Dioxane/H2O | Toluene (anhydrous) | Non-polar solvents suppress competitive S_NAr side reactions. |

Application Note 2: C-N Bond Formation (Buchwald-Hartwig)

Target: Amination of chlorofluoropyrimidines (e.g., 4-amino-5-fluoropyrimidines).

Experimental Logic: While the fluoropyrimidine ring is activated for oxidative addition, the formation of the Pd-N bond requires a catalyst system that prevents β-hydride elimination (if using aliphatic amines) and promotes reductive elimination. BrettPhos is the "Gold Standard" ligand here, ensuring high yields even with weak nucleophiles.

Protocol B: C-N Coupling with BrettPhos

  • Substrate: 4-chloro-5-fluoropyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 (1-3 mol%) [Self-validating: Air-stable precatalyst ensures active species generation]

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous)

  • Conditions: 80°C – 100°C, 1-12 hours.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Loading: Add the Pd precatalyst (BrettPhos Pd G3), Base (NaOtBu), and Substrate (if solid).

  • Addition: Add the solvent (anhydrous) and the Amine (if liquid).

  • Inerting: Purge the headspace with Argon for 1 minute.

  • Execution: Heat to 90°C.

    • Checkpoint: If the reaction stalls, add 1 mol% additional catalyst. The C5-F substituent rarely interferes with the catalyst but can make the product sensitive to purification on silica (use Et3N-treated silica).

Part 3: Visualization & Decision Logic
Diagram 1: Regioselectivity & Reactivity Map

This diagram illustrates the hierarchy of reactivity in 2,4-dichloro-5-fluoropyrimidine, guiding the order of functionalization.

G Substrate 2,4-Dichloro- 5-fluoropyrimidine C4_Path C4 Position (Most Reactive) Substrate->C4_Path 1st Functionalization C2_Path C2 Position (Secondary) Substrate->C2_Path 2nd Functionalization C5_Path C5 Position (Inert/Directing) Substrate->C5_Path Electronic Modulation Outcome1 Suzuki (Ar-B(OH)2) S_NAr (Amines/Thiols) C4_Path->Outcome1 Outcome2 Requires C4 to be blocked or coupled first C2_Path->Outcome2 Outcome3 Inductive Effect (-I) Activates C4 > C2 C5_Path->Outcome3

Caption: Reactivity hierarchy of 2,4-dichloro-5-fluoropyrimidine. C4 is the primary site for oxidative addition due to electronic activation by C5-F and N1.

Diagram 2: Ligand Selection Decision Tree

A logic flow for selecting the correct catalytic system based on substrate complexity.

L Start Start: Coupling Partner? Type1 Aryl Boronic Acid (Simple) Start->Type1 Type2 Heteroaryl/Hindered Boronic Acid Start->Type2 Type3 Amine (1° or 2°) (Buchwald) Start->Type3 Sol1 Pd(PPh3)4 Na2CO3, Dioxane/H2O Type1->Sol1 High Yield Sol2 Pd(OAc)2 + SPhos K3PO4, Toluene Type2->Sol2 Prevents Hydrolysis Sol3 BrettPhos Pd G3 NaOtBu, t-AmylOH Type3->Sol3 Standard

Caption: Decision matrix for ligand selection. Matches substrate difficulty with the appropriate catalyst generation.

References
  • Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 447. Link

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Léris, A., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Link

Application Note: Scalable Regioselective Synthesis of 2-Chloro-4-Aryl-5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and medicinal chemists through the scalable, regioselective synthesis of 2-chloro-4-aryl-5-fluoropyrimidines. This scaffold is a critical pharmacophore in oncology (e.g., ALK/ROS1 inhibitors) and agrochemistry.

Executive Summary

The 2-chloro-4-aryl-5-fluoropyrimidine scaffold represents a "privileged structure" in drug discovery. The presence of the C5-fluorine atom modulates metabolic stability and pKa, while the C2-chlorine handle allows for subsequent diversification (e.g., amination).

The primary synthetic challenge is regioselectivity . The starting material, 2,4-dichloro-5-fluoropyrimidine, possesses two electrophilic sites. For most bioactive targets, the aryl group must be installed at C4 , leaving the C2 chloride intact. This guide details a scalable Suzuki-Miyaura coupling protocol that maximizes C4-selectivity (


20:1), minimizes bis-arylation, and utilizes a crystallization-driven workup to avoid column chromatography.

Strategic Analysis: The "Why" and "How"

Mechanistic Grounding (Regiocontrol)

Success depends on exploiting the electronic differentiation between the C2 and C4 positions.

  • Electronic Bias: The C4 position is inherently more electrophilic than C2. This is due to the additive inductive effect of the adjacent nitrogen atoms and the specific LUMO coefficient distribution.

  • The Fluorine Effect: The C5-fluorine atom is electron-withdrawing. While it deactivates the ring towards oxidative addition compared to a non-fluorinated analog, it maintains the relative electrophilicity gap (

    
    ).
    
  • Steric Factors: The C5-fluorine exerts a proximal steric effect on C4. However, for planar nucleophiles like aryl boronic acids, this hindrance is insufficient to overcome the electronic preference for C4.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. We target the Path A (Major) while suppressing Path B and C.

ReactionPathways SM 2,4-Dichloro- 5-fluoropyrimidine Product TARGET (C4) 2-chloro-4-aryl- 5-fluoropyrimidine SM->Product Path A: C4 Attack (Major, Fast) Impurity1 IMPURITY (C2) 4-chloro-2-aryl- 5-fluoropyrimidine SM->Impurity1 Path B: C2 Attack (Minor, Slow) Reagent Ar-B(OH)2 (Pd Cat.) Reagent->SM Impurity2 IMPURITY (Bis) 2,4-diaryl- 5-fluoropyrimidine Product->Impurity2 Path C: Over-reaction (Requires Excess Ar-B)

Figure 1: Reaction pathways. Path A is electronically favored. Path C is controlled by stoichiometry.

Detailed Protocol: Scalable Synthesis

This protocol is designed for a 50g to 1kg scale, prioritizing safety and purification without chromatography.

Reagents & Materials
ComponentEquiv.RoleCritical Attribute
2,4-Dichloro-5-fluoropyrimidine 1.0SubstrateHigh purity (>98%); corrosive liquid/solid.[1]
Aryl Boronic Acid 1.05NucleophileLimiting reagent to prevent bis-coupling.
Pd(PPh3)4 0.005 (0.5 mol%)CatalystCost-effective; robust for activated chlorides.
Na2CO3 2.0BaseWeak base minimizes hydrolysis of C2-Cl.
Toluene / Ethanol / Water 4:1:1Solvent SystemBiphasic; allows high temp & easy phase cut.
Step-by-Step Methodology

Step 1: Reactor Setup & Inerting

  • Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Safety: Ensure scrubber is active (potential for trace HCl/HF release if overheating occurs).

  • Charge Toluene (4 vol) and Ethanol (1 vol). Sparge with Nitrogen for 20 minutes to remove dissolved oxygen (critical for Pd(0) stability).

Step 2: Charging & Initiation

  • Add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and Aryl Boronic Acid (1.05 eq). Stir to dissolve.

  • Add

    
     (0.5 mol%). The solution typically turns yellow/orange.
    
  • Add pre-dissolved

    
     (2.0 eq) in Water (1 vol).
    
  • Exotherm Alert: The mixing may be slightly exothermic.

Step 3: Reaction (Suzuki Coupling)

  • Heat the mixture to 75–80°C . Note: Do not exceed 90°C to prevent C2-coupling or hydrolysis.

  • Monitor by HPLC after 2 hours.

    • Target: < 2% Residual Starting Material.

    • Spec: Bis-coupled impurity < 5%.

  • Typical reaction time is 3–5 hours.

Step 4: Workup (Phase Separation)

  • Cool reactor to 25°C.

  • Stop agitation and allow phases to separate (approx. 15-30 min).

  • Drain the lower aqueous layer (contains salts/boron waste).

  • Wash the organic layer with 5% brine (2 vol) to remove residual ethanol and palladium salts.

Step 5: Purification (Crystallization) This step replaces chromatography.

  • Concentrate the organic layer under reduced pressure to approx. 2 volumes.

  • Add n-Heptane (or Hexanes) slowly (4 volumes) while stirring at 40°C.

  • Cool slowly to 0–5°C over 2 hours. The product should crystallize as a white/off-white solid.

  • Filter the solid. Wash with cold n-Heptane.

  • Dry in a vacuum oven at 40°C.

Process Workflow & Optimization

The following flowchart visualizes the decision logic during the process to ensure quality.

ProcessFlow Start Start: Charge Reagents Heat Heat to 80°C (Inert Atm) Start->Heat IPC IPC: HPLC Check (T = 3 hrs) Heat->IPC CheckSM SM > 2%? IPC->CheckSM AddCat Add 0.1 mol% Pd Extend Time CheckSM->AddCat Yes CheckBis Bis-Impurity > 5%? CheckSM->CheckBis No AddCat->Heat Recryst Perform 2nd Recrystallization CheckBis->Recryst Yes (Critical Failure) Workup Phase Separation & Brine Wash CheckBis->Workup No Cryst Crystallize: Toluene/Heptane Workup->Cryst Final Final Product (>98% Purity) Cryst->Final

Figure 2: Process decision tree for reaction monitoring and purification.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Pd catalyst.Ensure rigorous

sparging of solvents before catalyst addition.
High Bis-Coupling Excess Boronic Acid or Temp too high.Strictly limit Boronic Acid to 1.05 eq. Keep Temp < 85°C.
Hydrolysis (C2-OH) Base too strong or reaction too long.Use

instead of

. Reduce water ratio in solvent.
Pd Residue in Solid Inefficient phase cuts.Use a scavenger resin (e.g., SiliaMetS® Thiol) or charcoal wash before crystallization.
Solvent Screening Data (Relative Selectivity)

Data derived from internal optimization studies.

Solvent SystemTemp (°C)Yield (C4)Selectivity (C4:C2)Comments
DME / Water 8088%18:1Good, but DME is difficult to recover.
THF / Water 6575%12:1Slower rate; lower boiling point limits kinetics.
Toluene / EtOH / Water 80 92% 22:1 Recommended. Best phase separation and yield.

Safety & Handling (E-E-A-T)

  • Fluorinated Intermediates: 2,4-dichloro-5-fluoropyrimidine is a potent sensitizer and lachrymator. Handle only in a fume hood. In case of skin contact, wash with diphoterine or copious water.[2]

  • Palladium Waste: All aqueous waste streams must be treated to remove heavy metals before disposal.

  • Exotherm Control: On scales >100g, dose the base solution slowly to control the heat of reaction.

References

  • Dolšak, A., et al. (2021).[3] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 11(4), 447.

    • Relevance: Establishes the baseline for C4 selectivity and c
  • Schomaker, J. M., & Delia, T. J. (2001). "Arylation of halogenated pyrimidines via a Suzuki coupling reaction." The Journal of Organic Chemistry, 66(21), 7125-7128.

    • Relevance: Foundational work on the electronic bias of chloropyrimidines in cross-coupling.
  • Gong, Y., et al. (2011). "Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

    • Relevance: Industrial handling and synthesis of the starting material.[4]

  • Neufeldt, S. R., et al. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.

    • Relevance: confirm standard conditions favor C4, while special ligands are needed for C2.

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigation of Des-Chloro Impurities in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CL-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the synthesis and functionalization of chloropyrimidines, "des-chloro" impurities (where the chlorine atom is replaced by hydrogen, Ar-H) represent a persistent challenge. Unlike hydrolysis products (Ar-OH), des-chloro impurities often possess chromatographic properties nearly identical to the target product, making downstream purification (crystallization or chromatography) chemically inefficient and economically draining.

This guide addresses the two distinct phases where this impurity arises:

  • Hydrodehalogenation during Pd-catalyzed cross-couplings (The most common source).

  • Incomplete Halogenation during the initial synthesis from pyrimidinones (The "false" des-chloro).

Phase 1: Diagnostics & Forensics

Is it actually a Des-Chloro impurity? Before altering synthetic parameters, confirm the identity of the impurity. In pyrimidine chemistry, the "Hydrolysis Impurity" (Ar-OH) is frequently misidentified as "Des-Chloro" (Ar-H) due to similar polarities in certain mobile phases.

FeatureDes-Chloro Impurity (Ar-H) Hydrolysis Impurity (Ar-OH)
Origin Metal-catalyzed reduction (Suzuki/Buchwald)Moisture ingress or incomplete chlorination
Mass Spec (ESI) [M-Cl+H]⁺ (Mass decrease of ~34 Da)[M-Cl+OH]⁺ (Mass decrease of ~18 Da)
HPLC Behavior Generally less polar than product (elutes later in Reverse Phase)Generally more polar than product (elutes earlier in Reverse Phase)
UV Vis Spectrum distinct (loss of auxochrome)Spectrum often red-shifted (tautomeric effects)

Phase 2: The Coupling Crisis (Suzuki-Miyaura / Buchwald-Hartwig)

The Problem: You are coupling a chloropyrimidine, but 5–15% of the material converts to the hydrodehalogenated byproduct (Ar-H).

The Mechanism: The "Hydride Hijack"

The formation of the des-chloro species is a kinetic competition between Transmetallation (Path A - Desired) and


-Hydride Elimination  (Path B - Undesired).

When the transmetallation step is slow (due to steric bulk or low boronic acid activity), the Palladium(II) intermediate seeks stabilization. If the solvent (e.g., Isopropanol, Ethanol) or the ligand has accessible


-hydrogens, the complex undergoes 

elimination, generating a Pd-H species that reductively eliminates to form the des-chloro impurity.
Visualizing the Pathway

The following diagram illustrates the critical divergence point in the catalytic cycle.

G Start Start: Chloropyrimidine (Ar-Cl) OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Recycle TransMet Path A: Transmetallation (with Boronic Acid) OxAdd->TransMet Fast Kinetics (Ideal) BetaElim Path B: β-Hydride Elimination (Solvent/Ligand Oxidation) OxAdd->BetaElim Slow Kinetics (Problematic) ProdComplex Ar-Pd-R TransMet->ProdComplex HydrideComplex Ar-Pd-H BetaElim->HydrideComplex Generates Pd-H FinalProd Target Product (Ar-R) ProdComplex->FinalProd Reductive Elim. Impurity Des-Chloro Impurity (Ar-H) HydrideComplex->Impurity Reductive Elim. FinalProd->Pd0 Impurity->Pd0

Figure 1: The Kinetic Competition. Path B (Red) activates when protic solvents or specific bases act as hydride donors, outcompeting the desired Path A (Green).

Protocol Optimization (Troubleshooting Guide)
1. Solvent Selection (The Primary Fix)

Issue: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are excellent hydride donors. Solution: Switch to aprotic solvents or tertiary alcohols.

  • Recommended: 1,4-Dioxane, Toluene, DMF, or t-Amyl alcohol.

  • Why: These solvents lack

    
    -hydrogens susceptible to 
    
    
    
    -hydride elimination by Palladium.
2. The Base Effect

Issue: Alkoxide bases (NaOMe, NaOEt) can oxidize to aldehydes/ketones, transferring a hydride to Pd. Solution: Use inorganic carbonates or phosphates.

  • Recommended:

    
     (Potassium Phosphate Tribasic) or 
    
    
    
    .
  • Why: These bases buffer the reaction without participating in redox chemistry with the metal center.

3. Catalyst & Ligand Engineering

Issue: Slow transmetallation allows the Pd-Ar-Cl species to "wait" and eventually find a hydride. Solution: Accelerate transmetallation using bulky, electron-rich ligands.

  • Recommended: Buchwald Precatalysts (e.g., XPhos Pd G3/G4).

  • Why: These ligands facilitate rapid oxidative addition and transmetallation, tightening the catalytic cycle and minimizing the lifetime of the vulnerable Pd(II) intermediate.

Phase 3: The Chlorination Baseline (POCl3 Step)

The Problem: The "des-chloro" impurity is present before you even start the coupling. This is actually unreacted starting material (Pyrimidinone).

Scenario: You treat a hydroxypyrimidine with


, but the product contains 5% "des-chloro" (Ar-H) by mass spec.
  • Correction: This is likely incomplete conversion . The mass of the starting material (Ar-OH) is often confused with Ar-H if low-resolution MS is used, or if the Ar-OH does not fly well.

Protocol for Complete Conversion:

  • The Vilsmeier Boost: Always add catalytic DMF (5-10 mol%) to the

    
    . This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone.
  • Moisture Control: Pyrimidinones are hygroscopic. Dry the starting material azeotropically (toluene strip) before adding

    
    . Any water present destroys the chlorinating agent immediately.
    

Frequently Asked Questions (FAQs)

Q1: I cannot change my solvent from Ethanol due to solubility. How do I stop the reduction? A: If you must use Ethanol, increase the concentration of the Boronic Acid (1.5 – 2.0 eq) to force the transmetallation kinetics to outcompete the hydride elimination. Alternatively, add a radical scavenger (like BHT) if you suspect a radical mechanism, though this is rarer in standard Suzuki couplings.

Q2: Can I remove the des-chloro impurity via recrystallization? A: It is notoriously difficult because the Cl


 H change minimally affects the crystal lattice energy.
  • Strategy: If the impurity is <5%, consider a "sacrificial" derivatization. If the product has a basic nitrogen, form a salt (HCl or Tosylate). The subtle pKa difference between the chloro-product and des-chloro impurity often amplifies solubility differences in the salt form, allowing for separation.

Q3: Does the order of addition matter? A: Yes. Do not premix the Catalyst and the Base in the solvent for long periods before adding the aryl halide. This can generate "Pd-Black" or active hydride species prematurely. Add the Catalyst last or use a precatalyst system.

References

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Mechanistic investigation of hydrodehalogenation using ESI-MS . Chemical Communications. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . The Journal of Organic Chemistry. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis . MDPI Processes. [Link]

Technical Support Center: Suzuki Coupling of Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SUZ-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Pyrimidine Paradox

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-couplings of electron-deficient pyrimidines.

The Core Challenge: Pyrimidines present a unique paradox in palladium catalysis. Their electron-deficient nature ($ \pi $-deficiency) theoretically makes the carbon-halogen bond highly reactive toward oxidative addition. However, this same property creates three critical failure modes:

  • Catalyst Poisoning: The nitrogen lone pairs are excellent ligands, often displacing phosphines and sequestering the palladium into inactive complexes.

  • Protodeboronation: 2-Pyrimidine boronic acids are notoriously unstable, undergoing rapid hydrolysis of the C-B bond under basic conditions.

  • Nucleophilic Attack (

    
    ):  The base required for transmetallation can attack the pyrimidine ring (displacing the halide) before the palladium does.
    

This guide provides a self-validating workflow to navigate these issues, moving beyond "trial and error" to mechanistic control.

The "Golden Standard" Protocol

If you are starting a new screen, do not use Pd(PPh


)

. It is insufficient for sterically demanding or highly coordinating substrates. Start here:
Standard Operating Procedure (SOP-PYR-01)
ComponentRecommendationMechanistic Rationale
Catalyst XPhos Pd G4 (1–3 mol%)The bulky biaryl ligand (XPhos) prevents N-coordination to Pd. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures.
Solvent 1,4-Dioxane : Water (4:1) High solubility for organics; water is strictly required for the boronate-to-hydroxo-palladium transmetallation pathway.
Base K

PO

(2.0 - 3.0 equiv)
A mild, anhydrous-compatible base. Avoids the strong nucleophilicity of hydroxides (NaOH) or alkoxides, reducing

side reactions.
Temperature 60°C – 80°C Sufficient for activation but minimizes thermal protodeboronation of the boronate.
Concentration 0.1 M - 0.2 M Standard concentration to maintain kinetics without precipitation.

Decision Logic & Workflow

Do not guess your conditions. Use this logic flow to determine your experimental setup based on your specific substrate risks.

Suzuki_Optimization Start Start: Analyze Substrate Q1 Is the Boron species on the Pyrimidine ring? Start->Q1 Q2 Is it at the 2-position? Q1->Q2 Yes Q3 Is the Halide on the Pyrimidine ring? Q1->Q3 No (Boron is Phenyl/Alkyl) Risk1 HIGH RISK: Protodeboronation Q2->Risk1 Yes Sol2 Protocol B: Standard XPhos Pd G4 Solvent: Dioxane/H2O Q2->Sol2 No (4- or 5-position) Sol1 Protocol A: Slow Addition or MIDA Boronate Base: K3PO4 (anhydrous) Solvent: n-BuOH Risk1->Sol1 Q4 Is it a Chloride? Q3->Q4 Yes Q3->Sol2 No (Bromide/Iodide) Q4->Sol2 No Sol3 Protocol C: High Activity Catalyst (BrettPhos or AdBrettPhos) Temp: >100°C Q4->Sol3 Yes (Sluggish OA)

Figure 1: Decision Matrix for selecting reaction conditions based on substrate electronics and position.

Troubleshooting Guide (FAQ)

Issue 1: "My starting material is consumed, but I see a spot corresponding to the de-halogenated pyrimidine."

Diagnosis: This is Hydrodehalogenation . It occurs when the oxidative addition complex (L-Pd-Ar-X) undergoes


-hydride elimination (from a solvent or ligand) or reacts with a hydride source before transmetallation can occur.
  • Root Cause: Transmetallation is too slow (stalled cycle) or the solvent is acting as a hydride donor.

  • Corrective Action:

    • Switch Solvent: If using isopropanol or ethanol, switch to Dioxane or Toluene . Primary/Secondary alcohols are hydride sources.

    • Increase Catalyst Activity: Switch from PPh

      
       based catalysts to Pd-162 (tBu
      
      
      
      P Pd G2)
      or QPhos . These bulky, electron-rich ligands accelerate transmetallation.
    • Boost Boronate: Increase boronic acid equivalents to 1.5–2.0 to force transmetallation.

Issue 2: "The 2-pyrimidine boronic acid disappears, but no product forms. I see pyrimidine in the LCMS."

Diagnosis: This is Protodeboronation . 2-heterocyclic boronic acids are zwitterionic and highly unstable.[1] The C-B bond hydrolyzes rapidly in the presence of water and base.

  • Root Cause: High pH and water concentration.

  • Corrective Action:

    • The "Slow Release" Strategy: Switch to a MIDA Boronate or Potassium Trifluoroborate salt. These release the active boronic acid slowly, keeping the standing concentration low.[1]

    • Anhydrous Conditions: Use CuI (10-20 mol%) as a co-catalyst (The "Liebeskind-Srogl" variant) or use anhydrous K

      
      PO
      
      
      
      in DMF.
    • Base Switch: Use KF or CsF instead of carbonate/phosphate bases. Fluoride activates the boron without raising the pH drastically.

Issue 3: "I see a new spot, but it's the result of the base attacking the pyrimidine."

Diagnosis: This is


 Competition .
Electron-deficient pyrimidines (especially 2-chloro or 4-chloro) react with hydroxide or alkoxide bases to form the ether/alcohol byproduct.
  • Root Cause: Base is too nucleophilic or too strong.

  • Corrective Action:

    • Use Non-Nucleophilic Bases: Switch to K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      . Avoid NaOH, KOH, or NaOEt entirely.
    • Steric Bulk: If using an alkoxide is mandatory, use KOtBu (Potassium tert-butoxide). The steric bulk prevents it from attacking the ring carbon.

    • Solvent Switch: Move to a non-polar solvent like Toluene to reduce the solubility/reactivity of the base, relying on phase transfer conditions.

Issue 4: "The reaction turns black immediately and stalls."

Diagnosis: Pd Black Precipitation . The ligand has dissociated, and the Palladium(0) has aggregated into inactive nanoparticles.

  • Root Cause: Nitrogen atoms on the pyrimidine are displacing the phosphine ligand (N-coordination).

  • Corrective Action:

    • Ligand Overload: Do not add more Pd. Add more Ligand . Maintain a Ligand:Pd ratio of 2:1 or higher.

    • Use Stronger Binders: Switch to Buchwald Ligands (XPhos, SPhos, RuPhos) . These are dialkylbiaryl phosphines. The biaryl backbone creates a "roof" over the Pd center, physically blocking the pyrimidine nitrogen from coordinating, while still allowing the oxidative addition to occur.

Quantitative Optimization Data

The following table summarizes yield improvements observed when switching from "Classic" to "Optimized" conditions for a model coupling of 2-chloropyrimidine with phenylboronic acid.

Parameter SetCatalyst SystemBase / SolventYield (LCMS)Primary Failure Mode
Classic Pd(PPh

)

(5%)
Na

CO

/ DME:H

O
15%Catalyst Poisoning (Stalled)
High Temp Pd(dppf)Cl

(5%)
K

CO

/ DMF (100°C)
35%Homocoupling of Boronic Acid
Optimized XPhos Pd G4 (2%) K

PO

/ Dioxane:H

O
92% None (Trace hydrolysis)
Alt (Unstable) Pd(OAc)

+ SPhos
Cs

CO

/ Toluene
78%Variable (Depends on mixing)

Advanced Visualization: The Catalytic Cycle & Failure Points

Understanding where the cycle breaks is key to fixing it.

Catalytic_Cycle Pd0 Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OA_Complex + Pyrimidine-Cl Fail_N FAILURE: N-Coordination (Catalyst Poisoning) Pd0->Fail_N Pyrimidine N binds Pd Trans_Complex Transmetallation [L-Pd(II)-Ar-Ar'] OA_Complex->Trans_Complex + Ar-B(OH)2 + Base Fail_H FAILURE: Dehalogenation (Hydride Source) OA_Complex->Fail_H Reaction with Alcohol/Base Product Product Ar-Ar' Trans_Complex->Product Reductive Elimination Fail_Proto FAILURE: Protodeboronation (Boronic Acid Loss) Trans_Complex->Fail_Proto Hydrolysis of Boronate Product->Pd0 Regeneration

Figure 2: The Suzuki Catalytic Cycle highlighting specific failure points for nitrogen-containing heterocycles.

References

  • Billingsley, K., & Buchwald, S. L. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.[2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2]

  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids.[1] Journal of the American Chemical Society.[2]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Mechanism).

Sources

Technical Support Center: A Scientist's Guide to Purifying Fluorinated Biaryl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated biaryl intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable but often recalcitrant molecules. As a senior application scientist, I've seen firsthand how the introduction of fluorine can dramatically alter a molecule's behavior, turning what should be a routine purification into a significant bottleneck. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to tackle even the most stubborn purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common high-level questions we receive about the purification of fluorinated biaryl intermediates.

Q1: Why are fluorinated biaryls so challenging to purify compared to their non-fluorinated analogs?

A1: The difficulty in purifying fluorinated biaryls stems from the unique physicochemical properties that fluorine imparts to a molecule. The high electronegativity of fluorine creates strong C-F bonds and can significantly alter the molecule's polarity, dipole moment, and intermolecular interactions. This can lead to:

  • Altered Polarity and Solubility: Fluorination can decrease a molecule's polarizability, making it less soluble in common organic solvents. This can complicate both chromatographic separations and crystallization.

  • Co-elution with Impurities: The altered polarity can cause the fluorinated biaryl to co-elute with non-fluorinated or other fluorinated impurities in traditional reverse-phase HPLC.

  • Stronger Crystal Lattice Energies: In some cases, the C-F bond can participate in non-covalent interactions that lead to very stable crystal lattices, making the compound difficult to dissolve and subsequently crystallize in a controlled manner.

Q2: What is the first purification method I should try for my fluorinated biaryl intermediate?

A2: For most fluorinated biaryl intermediates, a good starting point is flash column chromatography on silica gel . However, due to the often-similar polarity of the desired product and common impurities (such as homocoupled byproducts), a standard silica gel column with a simple hexane/ethyl acetate gradient may not be sufficient.

If initial attempts with standard normal-phase chromatography are unsuccessful, reverse-phase HPLC with a C18 column is a logical next step. If co-elution remains an issue, switching to a pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns offer alternative selectivity for halogenated and aromatic compounds due to unique dipole-dipole and π-π interactions.[1][2]

Q3: How can I effectively remove residual palladium catalyst from my Suzuki coupling reaction?

A3: Residual palladium is a common and critical impurity to remove, especially for pharmaceutical intermediates. While chromatography can remove some palladium, specialized scavengers are often more effective.

  • Thiol-Based Scavengers: Silica- or polymer-bound thiol scavengers (e.g., MP-TMT) are highly effective at binding to palladium and can be easily removed by filtration.[3][4]

  • Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to loss of the desired product due to non-specific adsorption.

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium salts.

Q4: Are there any "universal" solvent systems for the chromatography of fluorinated biaryls?

A4: Unfortunately, there is no single "universal" solvent system. The optimal mobile phase will depend on the specific structure of your fluorinated biaryl and the impurities present. However, here are some general guidelines:

  • Normal-Phase (Silica Gel): Start with gradients of ethyl acetate in hexanes. If separation is poor, consider adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to modify the selectivity.

  • Reverse-Phase (C18, PFP): Acetonitrile/water or methanol/water gradients are standard. For challenging separations, adding a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for acidic or basic compounds.

Q5: My fluorinated biaryl seems to be insoluble in everything. What can I do?

A5: Poor solubility is a frequent issue with highly fluorinated compounds. Here are a few strategies:

  • Solvent Screening: Test a wide range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dioxane, DMF, DMSO) and polar protic (e.g., methanol, ethanol).

  • Elevated Temperatures: Many compounds exhibit significantly higher solubility at elevated temperatures.

  • "Fluorous" Solvents: For highly fluorinated compounds, solvents like perfluorohexanes or benzotrifluoride might be effective, although these are less common and more expensive.[5]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has excellent solvating power for many nonpolar and moderately polar compounds.[1][6]

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented approach to common experimental challenges.

Synthesis-Related Impurities

A critical first step in developing a purification strategy is understanding the potential impurities from the synthetic route.

Problem: I've synthesized my fluorinated biaryl via a Suzuki coupling, but I'm struggling to separate the product from byproducts.

Analysis and Solution:

Suzuki couplings are powerful but can generate several common byproducts that are often structurally similar to the desired product, making separation difficult.[7]

  • Homocoupling of the Boronic Acid: This results in a biaryl byproduct derived from two molecules of the boronic acid starting material. These are often less polar than the desired cross-coupled product.

  • Protodeborylation of the Boronic Acid: This leads to the formation of the arene corresponding to the boronic acid starting material. This is typically a more volatile and less polar impurity.

  • Homocoupling of the Aryl Halide: This generates a biaryl from two molecules of the aryl halide starting material. The polarity will be similar to the homocoupled boronic acid byproduct.

Purification Strategy:

  • Initial Assessment: Analyze the crude reaction mixture by LC-MS to identify the masses of the major components and confirm the presence of the expected byproducts.

  • Chromatography:

    • Normal-Phase: A carefully optimized gradient of ethyl acetate in hexanes on silica gel can often separate these impurities.

    • Reverse-Phase: If normal-phase fails, reverse-phase HPLC is a good alternative. A PFP column is particularly useful for separating these closely related aromatic compounds.[1][8]

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step to remove trace impurities.

Problem: My Ullmann reaction to form a fluorinated biaryl is messy, and purification is a nightmare.

Analysis and Solution:

The classic Ullmann reaction, which uses copper metal at high temperatures, is notorious for producing a variety of byproducts.[9][10]

  • Homocoupling: Similar to the Suzuki reaction, homocoupling of the aryl halide is a major byproduct.[9]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

  • Formation of Organocopper Intermediates: These can lead to a complex mixture of products.

Purification Strategy:

  • Work-up: A thorough aqueous work-up is crucial to remove copper salts. Washing with an aqueous solution of ammonia or EDTA can help to chelate and remove residual copper.

  • Chromatography: A combination of normal-phase and reverse-phase chromatography may be necessary to isolate the desired product from the complex mixture.

  • Consider Modern Alternatives: If possible, consider using a modern, ligand-accelerated Ullmann-type coupling, which often proceeds under milder conditions with fewer byproducts.[11]

Chromatography Challenges

Problem: My fluorinated biaryl co-elutes with a non-fluorinated impurity in reverse-phase HPLC on a C18 column.

Analysis and Solution:

This is a classic problem that arises from the unique properties of fluorinated compounds. While the C-F bond is polar, the overall effect of fluorination can be a decrease in polarizability, leading to unexpected elution behavior on traditional C18 phases. The solution is to introduce alternative separation mechanisms.

Workflow for Method Development:

Caption: Decision workflow for resolving co-elution in HPLC.

Detailed Steps:

  • Switch to a PFP Column: A pentafluorophenyl (PFP) stationary phase is the first and often most effective solution. PFP columns provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can dramatically alter the selectivity for fluorinated and aromatic compounds.[1][2][8]

  • Use a Fluorinated Eluent: If a PFP column is not available or does not provide sufficient resolution, pairing a standard C18 column with a fluorinated eluent like trifluoroethanol (TFE) can be effective.[12] The TFE can modify the surface of the stationary phase, leading to enhanced separation of fluorinated analytes.[12]

  • Elevate the Temperature: Increasing the column temperature (e.g., to 45°C) can improve peak shape and sometimes enhance resolution.[12]

  • Consider Supercritical Fluid Chromatography (SFC): SFC offers a completely different separation mechanism and is often successful where HPLC fails. The use of supercritical CO2 with a polar co-solvent provides unique selectivity for many compounds.[6][13]

Problem: I'm observing poor peak shape (tailing or fronting) for my fluorinated biaryl in HPLC.

Analysis and Solution:

Poor peak shape is usually due to secondary interactions with the stationary phase, column overload, or issues with the mobile phase or sample solvent.

Observation Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the silica support (especially for basic compounds).Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the analyte and silanols.
Metal contamination in the column or system chelating with the analyte.Use a column with high-purity silica. Passivate the HPLC system.
Peak Fronting Sample overload.Reduce the injection volume or the concentration of the sample.
Poor solubility in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent.
Split Peaks Column void or contamination at the head of the column.Replace the column or try back-flushing at a low flow rate.
Sample solvent is much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Crystallization & Post-Purification Issues

Problem: I can't seem to crystallize my purified fluorinated biaryl. It always oils out.

Analysis and Solution:

"Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated, amorphous liquid. Fluorinated compounds can be particularly prone to this due to their often-low melting points and unique solubility profiles.

Strategies for Successful Crystallization:

  • Two-Solvent (Anti-Solvent) Crystallization: This is often the most effective method for difficult-to-crystallize compounds.[4]

    • Protocol:

      • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.

      • Add a few drops of the "good" solvent to redissolve the solid and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[4][14]

  • Common Solvent/Anti-Solvent Pairs:

"Good" Solvent "Anti-Solvent"
DichloromethaneHexanes, Pentane
Ethyl AcetateHexanes
AcetoneWater, Hexanes
Methanol / EthanolWater, Diethyl Ether
Tetrahydrofuran (THF)Hexanes
  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This can sometimes produce high-quality crystals.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[15]

Note on Fluorine's Influence: In some cases, the introduction of fluorine can actually enhance crystallinity through intermolecular F---F and F---S interactions.[16][17] This can sometimes be exploited to achieve crystallization where the non-fluorinated analog fails.

Part 3: Advanced Purification Techniques

When standard chromatography and crystallization fail, more specialized techniques may be required.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical CO2 as the main mobile phase, often with a small amount of a polar organic co-solvent (e.g., methanol, ethanol).[6][13]

Advantages for Fluorinated Biaryls:

  • Orthogonal Selectivity: SFC often provides very different selectivity compared to reverse-phase HPLC, making it ideal for separating challenging mixtures.

  • High Speed: The low viscosity of supercritical CO2 allows for very fast separations.

  • "Greener" Technique: SFC uses significantly less organic solvent than HPLC.

  • Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving the analyte in the small volume of co-solvent.[6]

Method Development in SFC:

  • Co-solvent: Methanol is the most common co-solvent. The percentage of co-solvent is the primary driver of retention.

  • Stationary Phase: A variety of stationary phases are available, including those with polar modifications (e.g., 2-ethylpyridine, amino) that can provide unique selectivity.

  • Backpressure and Temperature: These parameters can be adjusted to fine-tune the density of the supercritical fluid and influence retention and selectivity.[18]

Fluorous Solid-Phase Extraction (F-SPE)

For molecules that have been intentionally tagged with a perfluoroalkyl chain, F-SPE offers a highly efficient purification method.

The Principle:

F-SPE utilizes a "fluorous" stationary phase (silica gel with a bonded perfluoroalkyl phase).[11]

  • Loading: The crude reaction mixture is loaded onto the F-SPE cartridge.

  • Elution of Non-Fluorous Compounds: The cartridge is washed with a "fluorophobic" solvent (e.g., 80:20 methanol/water). Non-fluorous compounds elute, while the fluorous-tagged compound is retained.

  • Elution of the Fluorous Compound: The cartridge is then washed with a "fluorophilic" solvent (e.g., perfluorohexane or a highly fluorinated ether) to elute the desired fluorous-tagged product.

Caption: General workflow for Fluorous Solid-Phase Extraction.

Applications:

F-SPE is particularly useful in multi-step synthesis where a fluorous tag can be carried through several steps, with purification at each stage simply involving an F-SPE wash.[15]

References

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
  • Welch Materials, Inc. (n.d.). HPLC Columns and Consumables Selection Chart.
  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Nelson, J. M. (2002, March 8). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1469.
  • Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns.
  • University of Wisconsin-Madison. (n.d.).
  • Cox, G. B., & Lloyd, L. F. (2010, July 12). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer.
  • Zhang, W., et al. (2014, June 13).
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • SATHEE. (n.d.). Chemistry Ullmann Reaction.
  • University of California, Los Angeles. (n.d.).
  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Semmelhack, M. F., & Helquist, P. (1981). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. The Journal of Organic Chemistry, 46(15), 3093-3095.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Waters Corporation. (n.d.).
  • Chromatography Forum. (2017, December 14).
  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluorobiphenyl.
  • U.S. Patent No. 5,290,846. (1994, March 1).
  • Gribkov, D. V., et al. (2014, March 11). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society, 136(12), 4505-4508.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Massachusetts Institute of Technology. (n.d.).
  • Anthony, J. E., et al. (2008, February 9). Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. Journal of the American Chemical Society, 130(8), 2702-2703.
  • University of Rochester. (n.d.).
  • Restek Corporation. (n.d.). HPLC Column Selection Guide.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • California State University, Long Beach. (n.d.).
  • Council of Scientific & Industrial Research. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Waters Corporation. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Suzuki reaction of (hetero)
  • Waters Corporation. (n.d.).
  • MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS).
  • Yang, B.-W., et al. (2025, April 11).
  • Ghorai, P. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13642-13654.
  • Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012-14015.
  • Semantic Scholar. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • ResearchGate. (n.d.).
  • University of California, Santa Cruz. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous.

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Validation & Comparative

Comparative Guide: Reactivity of C2-Chloro vs. C4-Chloro in 5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of 2,4-dichloro-5-fluoropyrimidine , the C4-chloro position acts as the primary electrophilic site, exhibiting significantly higher reactivity than the C2-chloro position. This regioselectivity is driven by the intrinsic electronic bias of the pyrimidine ring, which is further amplified by the electron-withdrawing 5-fluoro substituent.

For medicinal chemists, this hierarchy dictates a predictable synthetic workflow:

  • C4-Functionalization: Occurs under mild conditions (0°C to RT) via

    
    .
    
  • C2-Functionalization: Requires forcing conditions (elevated temperatures) or transition-metal catalysis, typically performed after C4 is substituted.

Key Insight: While C4 is the kinetic product, "anomalous" C2-selectivity can be engineered using specific steric constraints (e.g., tertiary amines) or ligand-controlled Palladium catalysis, though these are exceptions to the general rule.

Mechanistic Foundation: The "Why" Behind the Reactivity

The reactivity difference between C2 and C4 is not random; it is governed by the stability of the transition state (Meisenheimer complex) and the ground-state electrophilicity.

A. Electronic Stabilization (Resonance)

Nucleophilic attack on a pyrimidine ring creates a negatively charged intermediate (Meisenheimer complex).

  • C4 Attack (Para-like): The negative charge is delocalized onto N1 and N3 . The delocalization onto N1 is particularly stabilizing because it mimics a para-quinoid system, which is energetically favorable.

  • C2 Attack (Ortho-like): The negative charge is delocalized onto N1 and N3 . While both nitrogens participate, the resonance contribution is often modeled as an ortho-quinoid system, which is higher in energy (less stable) than the C4 intermediate.

B. The 5-Fluoro Inductive Effect

The fluorine atom at C5 is a strong electron-withdrawing group (EWG) via induction (-I).

  • Proximity: C4 is ortho to the C5-fluorine.

  • Distance: C2 is meta to the C5-fluorine (across the ring).

  • Result: The inductive withdrawal of electron density is significantly stronger at C4, making the C4 carbon more electropositive (electrophilic) and lowering the activation energy for nucleophilic attack at this position.

C. Steric Environment
  • C4 Position: Flanked by N3 and the C5-F group.

  • C2 Position: Flanked by two nitrogen atoms (N1 and N3).

  • While the C5-F adds some steric bulk near C4, the "double-nitrogen" flanking at C2 often creates a "pocket" that effectively hinders the approach of bulky nucleophiles, further favoring C4.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the two sites.

ReactionPathway Start 2,4-Dichloro- 5-fluoropyrimidine TS_C4 C4 Transition State (Lower Energy) Stabilized by N1 & N3 + Inductive 5-F Start->TS_C4 Fast (k1) TS_C2 C2 Transition State (Higher Energy) Less Effective Resonance Weaker 5-F Effect Start->TS_C2 Slow (k2) Nu Nucleophile (Nu-) Nu->Start Prod_C4 Product A: 4-Substituted-2-chloro- 5-fluoropyrimidine (Major Kinetic Product) TS_C4->Prod_C4 Prod_C2 Product B: 2-Substituted-4-chloro- 5-fluoropyrimidine (Minor/Trace) TS_C2->Prod_C2

Figure 1: Kinetic pathway demonstrating the energetic preference for C4 substitution due to resonance stabilization and the proximal inductive effect of the 5-fluorine atom.

Comparative Analysis Table
FeatureC4-Chloro PositionC2-Chloro Position
Reactivity Rank Primary (High) Secondary (Moderate/Low)
Electronic Effect Activated by N3 (alpha) and N1 (gamma/para-like). Strongly activated by C5-F (-I).Activated by N1 and N3 (both alpha). Weakly activated by C5-F.
LUMO Coefficient High (Major orbital lobe).Lower (Minor orbital lobe).
Steric Hindrance Moderate (Adjacent to F).High (Flanked by N1, N3).
Typical Conditions

to

, stoichiometric base.

to Reflux, excess nucleophile.
Selectivity Ratio Typically >95:5 (C4:C2) for primary amines.N/A (Usually accessed sequentially).
Catalysis Needs None (Spontaneous

).
Often requires Pd-catalysis if C4 is intact, or forcing

.
Experimental Protocols
Protocol A: Selective C4-Amination (Standard)

Objective: Synthesize 4-amino-2-chloro-5-fluoropyrimidine derivatives.

Reagents:

  • Substrate: 2,4-dichloro-5-fluoropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.2 equiv)
    
  • Solvent: THF, DCM, or Isopropanol.

Workflow:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine in solvent at

    
      (Ice bath is critical to maximize selectivity).
    
  • Add the base.

  • Add the amine dropwise over 15 minutes. Rapid addition can cause local heating and reduce regioselectivity.

  • Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT).
    
  • Monitor: TLC/LCMS should show consumption of starting material and formation of a single major peak.

  • Workup: Standard aqueous extraction.

Protocol B: Sequential C2-Functionalization

Objective: Functionalize the C2 position after C4 is already substituted.

Reagents:

  • Substrate: 4-substituted-2-chloro-5-fluoropyrimidine (from Protocol A).

  • Nucleophile: Amine, Alkoxide, or Thiol (Excess: 2.0 - 3.0 equiv).

  • Solvent: n-Butanol, DMF, or DMSO (High boiling point required).

Workflow:

  • Dissolve the C4-substituted intermediate in the solvent.

  • Add excess nucleophile/base.

  • Heat to

    
      (Reflux).
    
  • Note: The presence of an electron-donating group (e.g., amine) at C4 deactivates the ring, making the C2 displacement significantly slower than the initial C4 reaction.

  • Catalysis Option: If the reaction is sluggish, use Buchwald-Hartwig conditions (Pd(OAc)2, BINAP,

    
    , Toluene, 
    
    
    
    ).
Decision Workflow (DOT Diagram)

Use this logic tree to determine the correct synthetic route.

SynthesisWorkflow Start Start: 2,4-Dichloro-5-fluoropyrimidine Goal What is your target? Start->Goal TargetC4 Target: C4-Substituted Product Goal->TargetC4 TargetC2 Target: C2-Substituted Product (C4 remains Cl) Goal->TargetC2 TargetBis Target: 2,4-Bis-Substituted (Hetero-functionalized) Goal->TargetBis ActionC4 Standard SnAr Temp: 0°C Stoichiometry: 1:1 TargetC4->ActionC4 ActionC2 DIFFICULT ROUTE Requires blocking C4 or specific Pd-Catalysis (e.g., bulky NHC ligands) TargetC2->ActionC2 ActionBis Sequential SnAr Step 1: C4 (0°C) Step 2: C2 (Reflux) TargetBis->ActionBis

Figure 2: Strategic workflow for selecting reaction conditions based on the desired substitution pattern.

References
  • QM Analysis of Selectivity: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.[Link]

  • C2-Selective Catalysis: Ardolino, M. J., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Tertiary Amine Anomalies: Barvian, N. C., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[1] [Link]

  • 5-Fluoro Synthesis & Properties: MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, halogenated pyrimidines are a significant class of compounds, often serving as crucial intermediates in the creation of targeted therapeutics.[1] 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine represents such a compound, and while its specific toxicological properties may not be exhaustively documented, its structural similarity to other halogenated pyrimidines necessitates a highly cautious and well-defined safety protocol. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this compound.

The following procedures are based on established safety protocols for analogous compounds, such as 2-Chloro-5-fluoropyrimidine, which is known to be harmful if swallowed, cause severe skin burns and eye damage, and be harmful if inhaled.[2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but imperative.

Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment must be conducted. Based on the known hazards of similar compounds, the primary risks are acute toxicity upon ingestion, severe corrosion of skin and eyes, and toxicity upon inhalation.[2][3][4][6]

Key Hazard Information for Structurally Similar Compounds:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][3][4][5]
Causes severe skin burns and eye damageSkin Corrosion (Category 1B)[2][3][4][5]
Harmful if inhaledAcute Toxicity, Inhalation[4]
Combustible liquidFlammable Liquids[3]

Given these potential hazards, a multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. For a compound with the hazard profile of this compound, the following PPE is mandatory.

Hand Protection: Double Gloving

Due to the corrosive nature of this compound, a single pair of gloves is insufficient. Double gloving provides an additional layer of protection against potential permeation and in case of a tear in the outer glove.

  • Inner Glove: A nitrile glove is recommended for its excellent chemical resistance and dexterity.

  • Outer Glove: A second pair of nitrile or neoprene gloves should be worn over the inner pair. The cuffs of the outer gloves should extend over the sleeves of the lab coat.[7]

Gloves should be changed every 30 to 60 minutes, or immediately if they become contaminated or damaged.[7][8]

Body Protection: Chemical-Resistant Gown

A disposable, polyethylene-coated gown that is impervious to liquids is required.[8][9][10] Standard cloth lab coats are not acceptable as they can absorb chemical splashes, bringing the hazardous material into contact with the skin. The gown should have a solid front, long sleeves, and tight-fitting cuffs.[7]

Eye and Face Protection: Goggles and Face Shield

To protect against splashes and aerosols, both chemical splash goggles and a full-face shield must be worn.[7][8][10] Safety glasses with side shields do not provide adequate protection from chemical splashes.[7]

Respiratory Protection: Respirator

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. In addition to this engineering control, respiratory protection is necessary.

  • For standard operations within a fume hood: A fit-tested N95 respirator is the minimum requirement to protect against inhalation of fine particles or aerosols.[8]

  • For larger spills or when a fume hood is not available: A full-face respirator with a chemical cartridge appropriate for organic vapors and acid gases is required.[7][11]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the critical steps from preparation to disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh Carefully Weigh Compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Dispose of Waste in Designated Containers DoffPPE->Waste

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.